![molecular formula C18H16ClN3O2 B214241 N-[4-(benzyloxy)phenyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B214241.png)
N-[4-(benzyloxy)phenyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzyloxy)phenyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BCPCCA and has been synthesized using different methods.
Wirkmechanismus
The exact mechanism of action of BCPCCA is not yet fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or receptors involved in various biological processes. For example, BCPCCA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain.
Biochemical and Physiological Effects:
BCPCCA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BCPCCA can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have also shown that BCPCCA can reduce inflammation and pain in animal models of arthritis. Additionally, BCPCCA has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BCPCCA has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, one limitation of BCPCCA is its low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of BCPCCA.
Zukünftige Richtungen
There are several future directions for BCPCCA research. One potential direction is the development of BCPCCA-based drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is the investigation of BCPCCA as a potential material for use in organic electronics and optoelectronic devices. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of BCPCCA.
Synthesemethoden
BCPCCA can be synthesized using various methods, including the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 4-(benzyloxy)aniline in the presence of a coupling agent. Another method involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 4-(benzyloxy)phenylhydrazine in the presence of a dehydrating agent. The synthesized compound is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
BCPCCA has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, BCPCCA has been investigated for its anticancer, anti-inflammatory, and antifungal activities. In pharmacology, BCPCCA has been studied for its effects on the central nervous system and its potential use as a therapeutic agent for neurological disorders. In material science, BCPCCA has been explored for its potential use in the development of organic semiconductors and optoelectronic devices.
Eigenschaften
Molekularformel |
C18H16ClN3O2 |
---|---|
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
4-chloro-2-methyl-N-(4-phenylmethoxyphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-22-17(16(19)11-20-22)18(23)21-14-7-9-15(10-8-14)24-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,23) |
InChI-Schlüssel |
JBBVFQUHASNHJT-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.